

The Role of MRS-2179 in Purinergic Signaling: A Technical Guide

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Compound of Interest

Compound Name: MRS-2179

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of **MRS-2179**, a key pharmacological tool used to investigate purinergic signaling. It details its mechanism of action, quantitative pharmacology, and its effects on intracellular signaling pathways, supplemented with detailed experimental protocols and visualizations.

Introduction to Purinergic Signaling and the P2Y1 Receptor

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP).^[1]^[2] These molecules are released from cells under various physiological and pathological conditions and act on specific purinergic receptors to regulate a wide array of cellular functions, including neurotransmission, inflammation, platelet aggregation, and cell proliferation.^[2]^[3]^[4]

The purinergic receptors are broadly divided into two families: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP and ADP). The P2 family is further subdivided into P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors, GPCRs).^[4]^[5]

The P2Y1 receptor is a prominent member of the P2Y family, a GPCR that is preferentially activated by ADP.^[6]^[7] Upon activation, the P2Y1 receptor primarily couples to the Gq/11

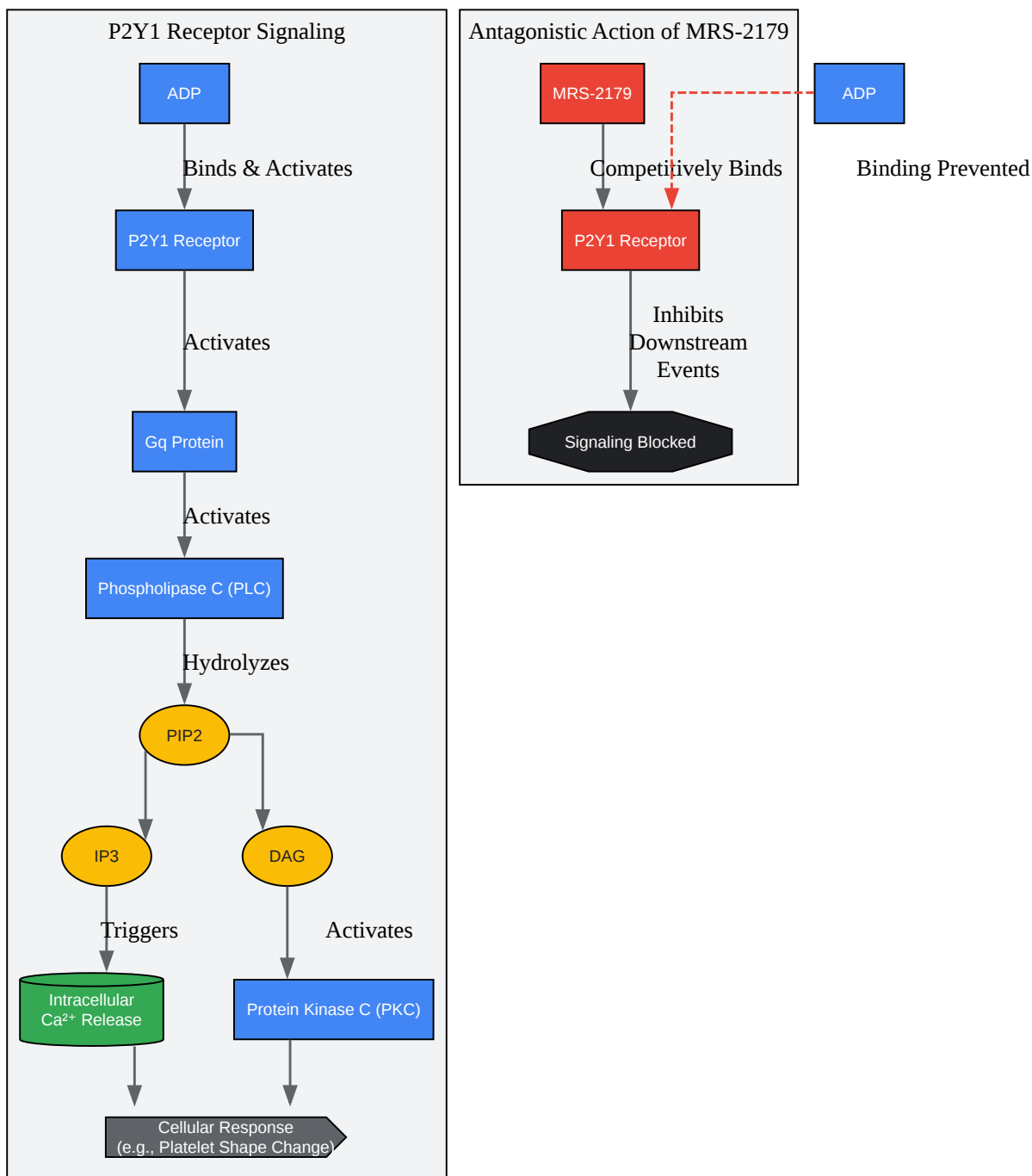
family of G proteins.[8] This coupling initiates a critical signaling cascade by activating phospholipase C (PLC), which leads to the generation of two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of calcium (Ca^{2+}) from intracellular stores, while DAG activates protein kinase C (PKC).[6] This signaling pathway is fundamental to processes such as ADP-induced platelet shape change and aggregation.[9]

MRS-2179: A Selective P2Y1 Receptor Antagonist

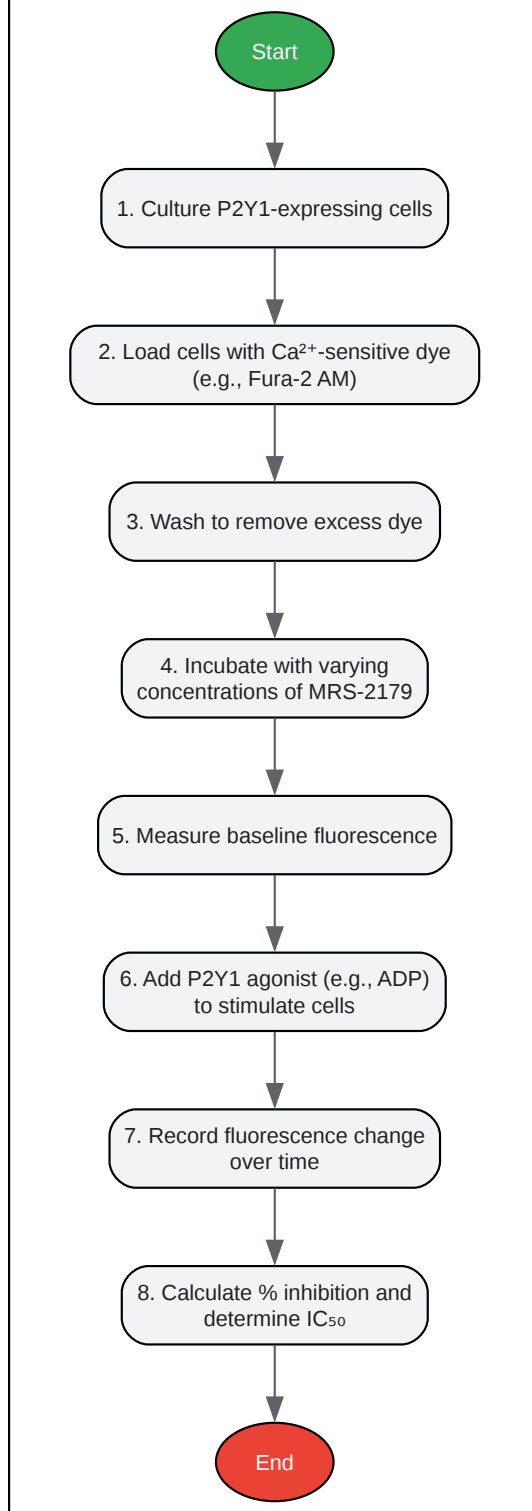
MRS-2179 (N^6 -methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a potent, selective, and competitive antagonist of the P2Y1 receptor.[10][11][12] Its development has provided researchers with a crucial chemical tool to specifically block the P2Y1 receptor, allowing for the precise dissection of its role in complex biological systems. By inhibiting the binding of the endogenous agonist ADP, **MRS-2179** effectively blocks the initiation of the P2Y1-mediated signaling cascade.[7] This has made it invaluable in studies of thrombosis, neurotransmission, and inflammation.[13][14]

Mechanism of Action

MRS-2179 functions as a competitive antagonist, meaning it binds to the same site on the P2Y1 receptor as the agonist ADP but does not activate the receptor.[10][11][12] This reversible binding prevents ADP from accessing the receptor, thereby inhibiting downstream signaling.[7] Studies have also suggested that **MRS-2179** can act as an inverse agonist, reducing the basal or constitutive activity of the P2Y1 receptor in the absence of an agonist.[9]



Workflow: Calcium Mobilization Assay

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